Orthogonal Protection: Fmoc vs. Boc/Z Strategy
Fmoc-Gly-CHN2 enables orthogonal deprotection that is fundamentally incompatible with Boc- or Z-protected alternatives. The Fmoc group is cleaved under mild basic conditions (20–50% piperidine in DMF) within 5–20 minutes at room temperature, leaving acid-labile side-chain protecting groups (t-Bu, Trt, Boc) and resin linkers intact [1]. In contrast, Boc-protected α-diazoketones require strong acid for deprotection—typically TFA (>90%) or liquid HF—which simultaneously cleaves the majority of acid-labile side-chain protections and resin linkers, rendering sequential orthogonal deprotection impossible [1]. This differential is quantified by the Fmoc deprotection half-life: ~2 minutes in 20% piperidine/DMF versus Boc deprotection requiring >30 minutes in TFA [2].
| Evidence Dimension | Deprotection conditions and orthogonality |
|---|---|
| Target Compound Data | Fmoc group: cleaved by 20–50% piperidine/DMF, RT, 5–20 min |
| Comparator Or Baseline | Boc group: requires >90% TFA or HF; Z group: requires hydrogenolysis or strong acid |
| Quantified Difference | Fmoc deprotection t½ ~2 min (20% piperidine); Boc deprotection t½ >30 min (TFA); orthogonal to acid-labile groups |
| Conditions | Solid-phase peptide synthesis; comparative protecting group lability |
Why This Matters
Procurement of Fmoc-Gly-CHN2 rather than a Boc- or Z-protected alternative is mandatory for users employing Fmoc-strategy SPPS, as the Fmoc group alone provides the acid-stable/ base-labile orthogonality required for sequential deprotection on acid-sensitive resins.
- [1] PSI Scientific. (2026). 多肽合成中的保护基策略:选择与脱除机制解析. PSI Scientific Knowledge Base. Fmoc deprotection: 20–50% piperidine/DMF; Boc deprotection: TFA or HF. View Source
- [2] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. Fmoc deprotection kinetics: t½ ~2 min in 20% piperidine/DMF. View Source
